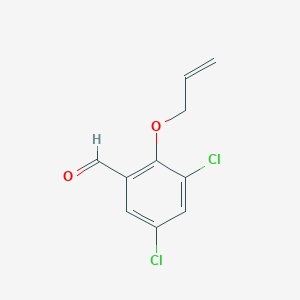

3,5-二氯-2-(丙-2-烯-1-氧基)苯甲醛

描述

The compound 3,5-Dichloro-2-(prop-2-en-1-yloxy)benzaldehyde is a chemical that is presumed to have a benzaldehyde core with additional functional groups attached to it. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can help infer some of the properties and reactivity of the compound . For instance, the regioselective protection of hydroxyl groups in benzaldehyde derivatives is a common synthetic strategy that can be related to the synthesis of various substituted benzaldehydes .

Synthesis Analysis

Although the exact synthesis of 3,5-Dichloro-2-(prop-2-en-1-yloxy)benzaldehyde is not described in the provided papers, the synthesis of similar compounds involves the protection of hydroxyl groups and subsequent reactions to introduce other substituents. For example, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been achieved using various protecting groups, which suggests that similar strategies could be employed in the synthesis of the compound .

Molecular Structure Analysis

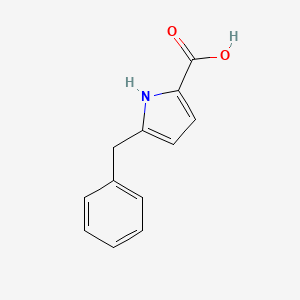

The molecular structure of 3,5-Dichloro-2-(prop-2-en-1-yloxy)benzaldehyde can be inferred to some extent from the related compound 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, which has been characterized by various spectroscopic techniques and X-ray analysis . The presence of substituents on the benzaldehyde ring can significantly affect the electronic distribution and steric hindrance, which in turn influences the reactivity and crystal structure of the compound.

Chemical Reactions Analysis

The reactivity of 3,5-Dichloro-2-(prop-2-en-1-yloxy)benzaldehyde can be speculated based on the reactivity of similar compounds. The presence of electron-withdrawing groups such as chloro substituents can make the aldehyde group more electrophilic, thus more reactive towards nucleophilic addition reactions. The alkoxy group may also participate in various chemical reactions, depending on the conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dichloro-2-(prop-2-en-1-yloxy)benzaldehyde are not directly provided in the papers. However, based on the properties of similar compounds, it can be expected to have distinct spectroscopic signatures such as NMR and IR peaks corresponding to its functional groups. The presence of chloro substituents likely increases the compound's density and boiling point compared to unsubstituted benzaldehyde .

科学研究应用

抗氧化、抗菌和抗癌特性:Konuş 等人 (2019 年) 的一项研究合成了 2-(丙-2-炔-1-氧基)苯甲醛的衍生物,展示了它们显着的抗氧化、抗菌和抗癌特性。具体来说,这些化合物对乳腺腺癌细胞系 MCF-7 显示出高活性 (Konuş 等人,2019 年)。

化学中的磁性:Zhang 等人 (2013 年) 研究了涉及 3,5-二氯-2-羟基苯甲醛的四核配合物,探索了它们的合成、结构和磁性。这些发现对无机化学领域具有重要意义 (Zhang 等人,2013 年)。

污染物的荧光检测:Chattopadhyay 等人 (2018 年) 合成了使用 3,5-二氯-2-羟基苯甲醛的席夫碱配体,用于检测硝基芳香族污染物,这是环境监测中的一个重要应用 (Chattopadhyay 等人,2018 年)。

生物活性化合物的合成:Moshkin 和 Sosnovskikh (2013 年) 的研究利用了苯甲醛的衍生物,其中包括与 3,5-二氯-2-(丙-2-烯-1-氧基)苯甲醛在结构上相关的化合物,用于合成生物活性化合物,突出了其在合成有机化学中的相关性 (Moshkin 和 Sosnovskikh,2013 年)。

药物应用:Ma 等人 (2017 年) 从大叶耳草中分离出与 3,5-二氯-2-(丙-2-烯-1-氧基)苯甲醛在结构上相似的化合物,对人 NSCLC 细胞系表现出显着的抗增殖活性,表明了潜在的药物应用 (Ma 等人,2017 年)。

有机合成中的催化:Gawade 等人 (2014 年) 描述了涉及与 3,5-二氯-2-(丙-2-烯-1-氧基)苯甲醛相关的化合物的催化剂依赖性复分解反应,展示了其在推进有机化学合成方法中的作用 (Gawade 等人,2014 年)。

化学合成和晶体学:Salian 等人 (2018 年) 的研究涉及合成与 3,5-二氯-2-(丙-2-烯-1-氧基)苯甲醛在结构上相关的查耳酮衍生物,为晶体学和化学合成领域做出了贡献 (Salian 等人,2018 年)。

有机化学中的酶催化:Kühl 等人 (2007 年) 探索了涉及苯甲醛衍生物的酶催化,表明 3,5-二氯-2-(丙-2-烯-1-氧基)苯甲醛在生物催化和有机合成中的潜力 (Kühl 等人,2007 年)。

属性

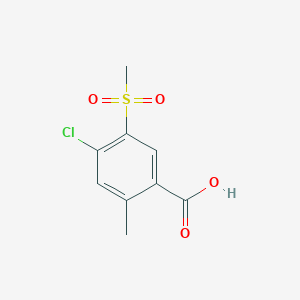

IUPAC Name |

3,5-dichloro-2-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h2,4-6H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKIZWDFBYWKIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1Cl)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-2-(prop-2-en-1-yloxy)benzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bicyclo[2.2.1]hept-5-en-2-ylbut-3-yn-2-ol](/img/structure/B3034427.png)

![(3Ar,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B3034435.png)

![5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3034437.png)

![2-[2-(17-Amino-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034441.png)

![2-[2-(17-Acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034443.png)